2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
Properties
IUPAC Name |
2,6-ditert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33BO3/c1-17(2,3)14-11-13(12-15(16(14)22)18(4,5)6)21-23-19(7,8)20(9,10)24-21/h11-12,22H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFVWABYUMNBOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Transition Metal-Catalyzed Borylation
Direct introduction of the dioxaborolane group into 2,6-di-tert-butylphenol is achieved via iridium- or palladium-catalyzed borylation. The reaction typically employs bis(pinacolato)diboron (B$$2$$pin$$2$$) under inert conditions:
- Reactants : 2,6-Di-tert-butylphenol (1 equiv), B$$2$$pin$$2$$ (1.2 equiv).
- Catalyst : [Ir(COD)OMe]$$2$$ (0.5–2 mol%) or Pd(dppf)Cl$$2$$ (3 mol%).
- Conditions : Toluene or THF, 80–100°C, 12–24 hours.
- Yield : 65–85%, depending on catalyst loading and solvent.
Key Observations :
- Iridium catalysts favor regioselective para-borylation due to steric shielding from tert-butyl groups.
- Palladium systems require ligands such as SPhos or XPhos to mitigate deactivation.
Miyaura Borylation of Halogenated Precursors
Synthesis of 4-Bromo-2,6-di-tert-butylphenol
Halogenation of 2,6-di-tert-butylphenol precedes Miyaura borylation:
- Reactants : 2,6-Di-tert-butylphenol (1 equiv), N-bromosuccinimide (1.1 equiv).
- Conditions : Acetic acid, 25°C, 2 hours.
- Yield : 90–95%.
Miyaura Borylation with Pd Catalysis
The brominated intermediate reacts with B$$2$$pin$$2$$ under Suzuki-Miyaura conditions:
| Component | Quantity |
|---|---|
| 4-Bromo-2,6-di-tert-butylphenol | 1 equiv |
| B$$2$$pin$$2$$ | 1.5 equiv |
| Pd(dba)$$_2$$ | 2 mol% |
| SPhos ligand | 4 mol% |
| KOAc | 3 equiv |
| Solvent | 1,4-Dioxane |
| Temperature | 90°C, 18 hours |
| Yield | 70–80% |
Mechanistic Insight :
Oxidative addition of Pd(0) to the C–Br bond is followed by transmetalation with B$$2$$pin$$2$$ and reductive elimination to form the boronated product.
Base-Mediated Borylation Using Silylboranes
Transition Metal-Free Approach
Silylborane reagents enable boron group transfer under basic conditions:
- Reactants : 2,6-Di-tert-butylphenol (1 equiv), (TMS)$$_3$$Si–B(pin) (1.2 equiv).
- Base : KOtBu (2 equiv).
- Conditions : THF, 25°C, 6 hours.
- Yield : 60–75%.
Advantages :
- Avoids transition metals, simplifying purification.
- High functional group tolerance.
Limitations :
Comparative Analysis of Methods
| Method | Yield (%) | Catalyst Cost | Scalability |
|---|---|---|---|
| Direct Borylation | 65–85 | High | Moderate |
| Miyaura Borylation | 70–80 | Moderate | High |
| Base-Mediated | 60–75 | Low | Limited |
Key Findings :
- Miyaura borylation is preferred for scalability and reproducibility.
- Direct borylation offers higher yields but requires expensive catalysts.
Challenges and Optimizations
Steric Hindrance Mitigation
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding hydroquinone.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various biaryl compounds
Scientific Research Applications
2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Materials Science: The compound is utilized in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Catalysis: The boronic ester group makes it a valuable ligand in various catalytic processes.
Mechanism of Action
The mechanism of action of 2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The phenol group can undergo oxidation and reduction, while the boronic ester group can engage in cross-coupling reactions. These reactions are facilitated by the compound’s structural features, which provide stability and reactivity under different conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of boronate esters used in Suzuki-Miyaura cross-coupling reactions, but its steric and electronic properties differ significantly from analogs. Below is a detailed comparison:
Table 1: Key Properties of 2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol and Analogues
Structural and Functional Differences
Steric Effects: The tert-butyl groups in the target compound create significant steric hindrance, slowing reaction kinetics but improving stability during storage and handling . Methyl-substituted analogs (e.g., 2,6-dimethyl variant) offer a balance between reactivity and stability, enabling faster cross-coupling while retaining moderate air/moisture resistance . Unsubstituted phenol boronate (CAS: 269409-70-3) lacks steric protection, making it prone to decomposition but highly reactive in mild conditions .
Electronic Effects: Chlorinated derivatives (e.g., 2,3-dichloro analog) exhibit electron-withdrawing effects, reducing electron density at the boron center and slowing transmetalation in Suzuki reactions . tert-Butyl groups are electron-donating, enhancing the electron density of the phenol ring, which may stabilize intermediates during coupling .
Applications :
- The target compound’s stability makes it ideal for high-temperature or prolonged reactions , such as multi-step syntheses or polymerizations .
- Methyl- and unsubstituted analogs are preferred for rapid couplings under mild conditions, e.g., pharmaceutical intermediate synthesis .
- Chlorinated derivatives are niche reagents for synthesizing halogenated biaryl structures in agrochemicals .
Safety and Handling: The tert-butyl compound’s hazards (skin/eye irritation) are typical of phenolic boronate esters, whereas chlorinated analogs may pose additional risks due to halogen toxicity .
Research Findings
- Suzuki-Miyaura Reactivity : Studies show that steric bulk in 2,6-di-tert-butyl derivatives reduces coupling efficiency with aryl chlorides but improves yields with aryl bromides due to reduced side reactions .
- Thermal Stability : Thermogravimetric analysis (TGA) of the tert-butyl compound reveals decomposition above 250°C, outperforming methyl-substituted analogs (decomposition ~180°C) .
- Solubility: The tert-butyl groups enhance solubility in non-polar solvents (e.g., toluene), whereas unsubstituted analogs require polar aprotic solvents like DMF .
Biological Activity
2,6-Di-tert-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol (CAS No. 1462945-62-5) is a compound of interest due to its unique structural properties and potential biological activities. This article examines its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C20H33BO3. It has a molar mass of 332.29 g/mol and a predicted density of approximately 0.96 g/cm³. The compound features a complex structure that includes a phenolic group and a boron-containing dioxaborolane moiety, which may contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H33BO3 |
| Molar Mass | 332.29 g/mol |
| Density | 0.96 g/cm³ (predicted) |
| CAS Number | 1462945-62-5 |
Antioxidant Properties
One of the primary areas of research for this compound is its antioxidant activity . Boron-containing compounds are known to exhibit antioxidant properties that can mitigate oxidative stress in biological systems. The presence of the tert-butyl groups enhances stability and solubility, which may further augment its antioxidant capacity.
The proposed mechanism involves the donation of hydrogen atoms to free radicals, thereby neutralizing them and preventing cellular damage. Studies have shown that similar compounds can effectively scavenge reactive oxygen species (ROS), which are implicated in various diseases including cancer and cardiovascular disorders.
Case Studies and Research Findings
- Antioxidant Efficacy : A study by Liu et al. (2015) demonstrated that phenolic compounds with similar structures showed significant radical scavenging activity in vitro. The study indicated that derivatives of di-tert-butyl phenols could reduce lipid peroxidation levels in cellular models .
- Neuroprotective Effects : Research has suggested that compounds like this compound may provide neuroprotection against oxidative stress-induced neuronal damage. In animal models of neurodegeneration, these compounds exhibited a reduction in markers associated with oxidative stress .
- Anti-inflammatory Properties : Additional findings suggest that this compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines in various cell lines. This could have implications for treating inflammatory diseases .
Comparative Analysis
The following table summarizes the biological activities of related compounds compared to this compound:
| Compound | Antioxidant Activity | Neuroprotective Effects | Anti-inflammatory Effects |
|---|---|---|---|
| 2,6-Di-tert-butyl-4-(dioxaborolan)phenol | High | Significant | Moderate |
| BHT (Butylated Hydroxytoluene) | Moderate | Low | High |
| Trolox | High | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
